Chlothianidin

描述

Chlothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including this compound, are known for their effectiveness in controlling a wide range of insect pests by acting as agonists of nicotinic acetylcholine receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of chlothianidin involves several steps. One common method includes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the presence of potassium carbonate. The reaction is carried out at 20°C for 2 hours, followed by the addition of water and phosphotungstic acid to yield this compound with a high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for agricultural use .

化学反应分析

Types of Reactions: Chlothianidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various metabolites and derivatives that retain the insecticidal properties of this compound .

科学研究应用

Agricultural Applications

Clothianidin is primarily utilized in agriculture as an insecticide for various crops. Its systemic properties allow it to be absorbed by plants, providing protection against pests that feed on them.

Crop Protection

- Target Pests : Clothianidin is effective against numerous insect orders, including Hemiptera (e.g., aphids), Coleoptera (e.g., beetles), Lepidoptera (e.g., caterpillars), and Thysanoptera (e.g., whiteflies) .

- Application Methods : It can be applied through various methods such as seed treatment, foliar sprays, and soil applications .

| Crop Type | Application Method | Target Pests |

|---|---|---|

| Corn | Seed treatment | Aphids, rootworms |

| Canola | Foliar spray | Flea beetles, diamondback moths |

| Vegetables | Soil application | Various sucking pests |

Efficacy Studies

Research indicates that clothianidin provides effective control of pest populations while minimizing harm to beneficial insects when used judiciously . For instance, studies show significant reductions in pest populations in treated fields compared to untreated controls .

Environmental Impact

The environmental implications of clothianidin use have been a subject of extensive research due to concerns about its persistence and toxicity to non-target species.

Aquatic Ecosystems

Clothianidin has been shown to affect aquatic communities negatively. A study found that increased concentrations led to high mortality rates in predatory invertebrates, resulting in altered trophic dynamics within ecosystems .

- Trophic Cascade Effects : As predator populations decline, prey species may experience population booms, potentially disrupting local ecosystems .

| Concentration (ppb) | Predator Mortality (%) | Prey Survival Increase (%) |

|---|---|---|

| 0.6 | 20 | 10 |

| 5 | 50 | 30 |

| 352 | 80 | 50 |

Soil and Water Contamination

Field studies have detected clothianidin residues in soil and water samples near agricultural areas, raising concerns about its long-term environmental effects . The compound's persistence poses risks for both terrestrial and aquatic organisms.

Public Health Applications

Clothianidin is also being explored for its potential in public health, particularly in vector control for diseases like malaria.

Malaria Control

Recent studies have evaluated the effectiveness of clothianidin-based indoor residual spraying (IRS) for reducing malaria incidence. In Côte d'Ivoire, deployment of clothianidin-based IRS resulted in significant reductions in malaria cases compared to control districts .

- Case Study Findings : The analysis from health facility data indicated a statistically significant decrease in malaria cases following IRS implementation .

Toxicological Studies

Research into the toxicological effects of clothianidin has revealed both acute and chronic impacts on various species.

Neurotoxicity and Immunotoxicity

Studies have documented neurotoxic effects in mammals, including changes in behavior and reproductive functions . Additionally, clothianidin exposure has been linked to immune system suppression in honeybees, affecting their ability to combat infections .

作用机制

Chlothianidin acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs). It mimics the action of acetylcholine, leading to overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making this compound effective at low concentrations while posing lower risks to mammals .

相似化合物的比较

- Thiamethoxam

- Imidacloprid

- Acetamiprid

- Thiacloprid

Comparison: Chlothianidin is unique among neonicotinoids due to its longer-lasting effects and higher stability in the environment. Compared to thiamethoxam and imidacloprid, this compound has a lower risk of resistance development in insect populations. Its chemical structure allows for more effective binding to nAChRs, enhancing its insecticidal properties .

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, despite concerns about its environmental impact.

属性

Key on ui mechanism of action |

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. |

|---|---|

CAS 编号 |

210880-92-5 |

分子式 |

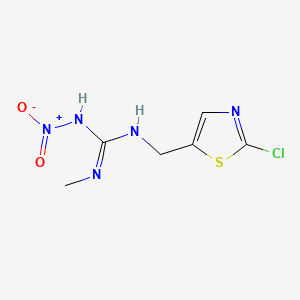

C6H8ClN5O2S |

分子量 |

252.70 g/mol |

IUPAC 名称 |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |

InChI 键 |

PGOOBECODWQEAB-FIBGUPNXSA-N |

SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

手性 SMILES |

[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

规范 SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

外观 |

Solid powder |

颜色/形态 |

Colorless powder |

密度 |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

熔点 |

176.8 °C |

物理描述 |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TI 435; TI435; TI-435; Celero; Clothianidin |

蒸汽压力 |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。